2-Isopropyl-3H-imidazo[4,5-b]pyridine
Overview
Description
2-Isopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive research into their medicinal significance .
Mechanism of Action
Target of Action
The compound 2-Isopropyl-3H-imidazo[4,5-b]pyridine is known to target the GABA A receptor . This receptor plays a crucial role in the central nervous system as it mediates inhibitory neurotransmission. The compound acts as a positive allosteric modulator of this receptor . It also targets IKK-ɛ and TBK1 , which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
As a positive allosteric modulator of the GABA A receptor, this compound enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects on neuronal activity . In the case of IKK-ɛ and TBK1, the compound likely inhibits their activity, thereby affecting the phosphorylation process and subsequent activation of NF-kappaB .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of various cells, including cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The inhibition of IKK-ɛ and TBK1 can impact the NF-kappaB signaling pathway, which plays a key role in immune and inflammatory responses, as well as in the regulation of cell proliferation and survival .
Pharmacokinetics
The design and synthesis of bioisosteres, which this compound is considered to be, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce side effects, including toxicity .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, modulation of the GABA A receptor can lead to changes in neuronal excitability, potentially impacting behaviors such as sleep, anxiety, and memory . Inhibition of IKK-ɛ and TBK1 can affect the activation of NF-kappaB, potentially influencing immune and inflammatory responses, as well as cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
2-Isopropyl-3H-imidazo[4,5-b]pyridine, like other imidazopyridines, has the ability to influence many cellular pathways necessary for the proper functioning of cells . They interact with various enzymes, proteins, and other biomolecules, influencing their function and playing a role in biochemical reactions .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 2,3-diaminopyridine, which undergoes cyclization with an appropriate aldehyde or ketone under acidic conditions to form the imidazole ring . The isopropyl group can then be introduced via alkylation reactions using isopropyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for 2-Isopropyl-3H-imidazo[4,5-b]pyridine often involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, phase transfer catalysis (PTC) has been employed to facilitate the alkylation step, improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products Formed
Oxidation: Imidazopyridine N-oxides.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Various substituted imidazopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
2-Isopropyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives such as:
2-Methyl-3H-imidazo[4,5-b]pyridine: Known for its analgesic and anti-inflammatory properties.
2-Phenyl-3H-imidazo[4,5-b]pyridine: Studied for its anticancer and antimicrobial activities.
2-Ethyl-3H-imidazo[4,5-b]pyridine: Investigated for its potential as a cardiovascular agent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
2-propan-2-yl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(2)8-11-7-4-3-5-10-9(7)12-8/h3-6H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKJJZNDQTZOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944328 | |
Record name | 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21714-53-4 | |
Record name | 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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